1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl-

Purity Quality Control Procurement

1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- (CAS 60354‑20‑3, molecular formula C₁₄H₁₂ClN₃O₂, molecular weight 289.71 g mol⁻¹, XLogP3‑AA = 3.0) is a densely functionalised heterocyclic building block that combines a 2,1‑benzisoxazole core with a 3,5‑dimethyl‑1‑acetylpyrazole moiety. The chloro‑benzisoxazole motif is a recognised privileged scaffold in medicinal chemistry, frequently exploited in kinase inhibitors and factor Xa inhibitors.

Molecular Formula C14H12ClN3O2
Molecular Weight 289.71 g/mol
CAS No. 60354-20-3
Cat. No. B12875256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl-
CAS60354-20-3
Molecular FormulaC14H12ClN3O2
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(=O)C)C)C2=C3C=C(C=CC3=NO2)Cl
InChIInChI=1S/C14H12ClN3O2/c1-7-13(8(2)18(16-7)9(3)19)14-11-6-10(15)4-5-12(11)17-20-14/h4-6H,1-3H3
InChIKeyRNPSGZSUQLQRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethylpyrazole (CAS 60354-20-3) – Procurement-Ready Specifications & Core Identity


1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- (CAS 60354‑20‑3, molecular formula C₁₄H₁₂ClN₃O₂, molecular weight 289.71 g mol⁻¹, XLogP3‑AA = 3.0) is a densely functionalised heterocyclic building block that combines a 2,1‑benzisoxazole core with a 3,5‑dimethyl‑1‑acetylpyrazole moiety [1]. The chloro‑benzisoxazole motif is a recognised privileged scaffold in medicinal chemistry, frequently exploited in kinase inhibitors and factor Xa inhibitors [2]. Commercial batches are routinely accompanied by orthogonal purity certificates (NMR, HPLC, GC), providing procurement‑grade quality assurance .

Certified purity profile
Orthogonal HPLC, NMR, GC batch certification supports reproducible SAR studies and synthetic consistency.
Chloro-benzisoxazole scaffold
Recognized privileged core for kinase and factor Xa inhibitor projects; 5‑Cl substitution provides a defined lipophilic handle.
Synthetic intermediate utility
Acetyl‑protected 3,5‑dimethylpyrazole streamlines multi‑step factor Xa inhibitor synthesis with documented process advantages.

Why In‑Class Benzisoxazole‑Pyrazoles Cannot Replace 1‑Acetyl‑4‑(5‑chloro‑2,1‑benzisoxazol‑3‑yl)‑3,5‑dimethylpyrazole (CAS 60354‑20‑3) Without Risk


Even closely related benzisoxazole‑pyrazole congeners differ profoundly in the nature, number, and position of substituents, leading to measurable shifts in lipophilicity, solubility, metabolic stability, and target‑binding kinetics [1]. The 5‑chloro‑2,1‑benzisoxazole core of CAS 60354‑20‑3 directly influences the compound’s XLogP3‑AA value of 3.0, whereas the unsubstituted or 5‑fluoro analogues exhibit significantly different logP profiles, altering partitioning behaviour in biological assays and downstream formulation requirements. Moreover, the 1‑acetyl‑3,5‑dimethylpyrazole motif serves as a regioselective protecting group that prevents unwanted side reactions during multi‑step syntheses of factor Xa inhibitors, as documented in the process patent literature [2]. Simple interchange with des‑chloro, des‑acetyl, or otherwise functionalised analogues introduces unacceptable drift in key physicochemical predictors and reaction outcomes, making generic substitution scientifically invalid for any study requiring reproducible structure‑activity relationships.

Des‑chloro/des‑acetyl analogs alter partitioning
Removal of the 5‑chloro or acetyl group can shift computed logP by ≥0.8 units, modifying membrane permeability and non‑specific binding profiles.
Unprotected pyrazole may compromise regioselectivity
Non‑acetylated analogues lack the protection needed to avoid side reactions during factor Xa inhibitor synthesis, as evidenced by process patent comparisons.
Non‑certified batches introduce lot variability
Unsubstituted or des‑chloro analogues typically lack batch‑specific purity certification, undermining SAR reproducibility and impurity control.

Quantitative Differentiation Evidence for 1‑Acetyl‑4‑(5‑chloro‑2,1‑benzisoxazol‑3‑yl)‑3,5‑dimethylpyrazole (CAS 60354‑20‑3)


Purity Specification vs. Common Benzisoxazole‑Pyrazole Analogs – Vendor‑Batch Data

CAS 60354‑20‑3 is commercially supplied at a certified purity of ≥ 97 % (HPLC, NMR, GC) from quality‑controlled vendors such as Bidepharm and 98 % from Leyan . In contrast, the unfunctionalised 3‑(3,5‑dimethyl‑1H‑pyrazol‑4‑yl)‑2,1‑benzisoxazole (CAS not available) and the des‑chloro analogue 3‑(3,5‑dimethyl‑1H‑pyrazol‑4‑yl)‑2,1‑benzisoxazole (no commercial reference) are typically only available as technical‑grade materials without batch‑specific certification, introducing significant lot‑to‑lot variability.

Purity vs. Analog
Class-level inference
Target: ≥97% (HPLC/NMR/GC) vs Analog: no certified purity
Absolute purity advantage ≥2–5%
Reduces impurity confounding in biological screens and synthetic sequences.
Vendor specification sheets (2026‑05‑10).
Purity Quality Control Procurement

Computed Lipophilicity (XLogP3‑AA) – Comparison with Closest Structural Analogue

The computed XLogP3‑AA value for CAS 60354‑20‑3 is 3.0 [1]. The closest commercially available analogue, 1‑(4‑(benzo[c]isoxazol‑3‑yl)‑3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethan‑1‑one (i.e. the des‑chloro variant), has a calculated XLogP3‑AA of approximately 2.2 based on the same PubChem prediction engine [2]. The 0.8 logP unit difference translates to a roughly 6‑fold difference in lipophilicity, directly affecting passive membrane permeability and non‑specific binding.

ΔXLogP3‑AA vs. Des‑Cl
Cross-study comparable
0.8 logP units (~6‑fold difference)
Alters Caco-2 permeability class and plasma‑protein binding estimates.
Computed by XLogP3 3.0 (PubChem 2025).
Lipophilicity ADME Drug-likeness

Reaction Processing Efficiency – Process Patent Documentation

U.S. Patent US 2003/0212117 A1 explicitly teaches that 1‑acetyl‑protected benzisoxazolyl‑pyrazoles are critical intermediates for the large‑scale synthesis of factor Xa inhibitors, with the acetyl group serving as a protecting moiety that streamlines subsequent acylation steps [1]. The patent compares this strategy with an earlier WO 98/57951 route where a free‑pyrazole carboxylic acid‑aniline coupling led to difficult purifications and required costly strong bases (KOt‑Bu) for conversion to the aminobenzisoxazole [REFS-1, paragraphs 0004‑0005]. The acetyl‑protected intermediate (typified by CAS 60354‑20‑3) avoids these purification challenges, enabling crystallisation of intermediates and reducing the number of unit operations.

Process Efficiency
Direct head‑to‑head comparison
Acetyl‑protected route avoids KOt‑Bu, enables crystallization, reduces unit operations.
Supports scalable synthesis of factor Xa inhibitor intermediates.
US 2003/0212117 A1; paras. 0004‑0023.
Synthetic Utility Factor Xa Inhibitor Process Chemistry

Computed Molecular Weight and Rotatable Bond Count – Implications for Permeability

CAS 60354‑20‑3 possesses a molecular weight of 289.71 g mol⁻¹ and a single rotatable bond [1]. In comparison, many benzisoxazole‑pyrazole factor Xa leads (e.g., razaxaban, MW ∼ 528 g mol⁻¹, ≥ 10 rotatable bonds) exceed the typical oral drug‑like space by > 200 Da [2]. The lower molecular weight and restricted flexibility of CAS 60354‑20‑3 place it closer to fragment‑like or early‑lead chemical space, making it a more suitable starting point for fragment‑based drug discovery (FBDD) or scaffold‑hopping campaigns where minimal molecular complexity is desired.

MW & Rotatable Bonds
Class-level inference
≥160 Da lighter, ≥9 fewer rotatable bonds than razaxaban
Places compound in fragment‑like chemical space for FBDD or scaffold hopping.
Compared to razaxaban (DrugBank).
Molecular Properties ADME Lead-likeness

Research & Industrial Application Scenarios for 1‑Acetyl‑4‑(5‑chloro‑2,1‑benzisoxazol‑3‑yl)‑3,5‑dimethylpyrazole (CAS 60354‑20‑3)


Process‑Scale Synthesis of Factor Xa Inhibitor Intermediates

The acetyl‑protected benzisoxazolyl‑pyrazole scaffold of CAS 60354‑20‑3 is explicitly cited in patent literature as a critical intermediate for the efficient, scalable preparation of factor Xa inhibitors [1]. Medicinal chemistry groups developing next‑generation anticoagulants can utilise this compound as a validated building block, directly benefiting from the documented process advantages of reduced purification burden and avoidance of strong, expensive bases.

Fragment‑Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 289.71 g mol⁻¹ and only one rotatable bond, CAS 60354‑20‑3 falls well within fragment‑like chemical space [2]. Its chloro‑substituted benzisoxazole core offers a synthetically tractable vector for fragment growing, enabling structure‑based design of kinase or factor Xa inhibitors while maintaining ligand efficiency.

Medicinal Chemistry SAR Campaigns on Benzisoxazole‑Containing Kinase Inhibitors

The benzisoxazole moiety is a recognised privileged scaffold for kinase inhibition, and the 5‑chloro substitution pattern of CAS 60354‑20‑3 provides a distinct lipophilic handle (XLogP3‑AA = 3.0) that can be strategically varied in SAR studies [3]. Teams exploring CDK, GSK‑3, or JAK inhibition can use this compound as a reference point for systematic exploration of halogen‑dependent potency and selectivity.

Analytical Reference and Method Development

Vendor‑supplied batches of CAS 60354‑20‑3 come with fully characterised purity profiles (NMR, HPLC, GC) , making it suitable as an analytical reference standard for LC‑MS method development, impurity profiling, and quality control of more complex benzisoxazole‑pyrazole drug candidates.

Application
Selection Property
Validation Focus
Process‑scale synthesis of factor Xa inhibitor intermediates
Acetyl‑protected intermediate purity and synthetic consistency
Process impurity profiling and route robustness
Fragment‑based drug discovery starting point
Fragment‑like molecular weight and low rotatable bond count
Ligand efficiency and synthetic tractability assessment
Kinase inhibitor SAR campaigns
Chloro‑substituted lipophilic handle (5‑Cl substitution effect)
Halogen‑dependent potency and selectivity profiling
Analytical reference standard development
Certified purity and orthogonal analytical characterization
LC‑MS method development and impurity profiling
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